9'-Desmethyl granisetron
Description
Contextualization within Granisetron's Metabolic Landscape
Granisetron (B54018) undergoes extensive metabolism, primarily in the liver. patsnap.comchemicalbook.com The biotransformation of granisetron occurs through two main chemical reactions: N-demethylation and aromatic ring oxidation, which are then followed by a process called conjugation. e-lactancia.orgaapharma.cadrugbank.comirispublishers.comfda.gov
Within this metabolic framework, 9'-Desmethyl granisetron emerges as a recognized product. nih.gov It is the result of the N-demethylation pathway, a process where a methyl group is removed from the parent molecule. drugbank.comnih.gov Scientific investigations have identified this compound alongside 7-hydroxygranisetron (B160284) as the major products of granisetron's metabolism in human liver microsomes. nih.gov However, research indicates that this compound is generally considered a lesser metabolite compared to 7-hydroxygranisetron, the latter being predominant at clinically relevant concentrations of the parent drug. nih.govnih.gov
The formation of these metabolites is handled by the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, the creation of this compound is primarily catalyzed by the CYP3A4 enzyme, although studies have also shown that the CYP1A1 enzyme contributes to this demethylation route. nih.govnih.gov Once formed, the metabolites of granisetron are cleared from the body, with excretion occurring through both urine and feces. chemicalbook.come-lactancia.orgaapharma.cairispublishers.com
Table 1: Metabolic Profile of Granisetron
| Feature | Description |
|---|---|
| Primary Site of Metabolism | Liver patsnap.comchemicalbook.com |
| Main Metabolic Pathways | N-demethylation, Aromatic ring oxidation, Conjugation e-lactancia.orgaapharma.cadrugbank.comirispublishers.comfda.gov |
| Key Metabolites | 7-hydroxygranisetron, this compound nih.gov |
| Metabolite Formation | This compound: N-demethylation drugbank.comnih.gov7-hydroxygranisetron: Aromatic ring oxidation nih.gov | | Primary Excretion Route | Urine and Feces (as metabolites) chemicalbook.come-lactancia.orgaapharma.cairispublishers.com |
Overview of Scientific Inquiry and Research Focus for the Chemical Compound
Scientific investigation into this compound has largely centered on its identity as a metabolic byproduct of granisetron. A key area of research has been the precise identification of the cytochrome P450 enzymes that govern its formation. nih.govnih.gov These studies have established that while CYP3A4 is the main enzyme responsible for the 9'-demethylation of granisetron, CYP1A1 also plays a role in this metabolic pathway. nih.gov
Beyond its role as a metabolite, this compound is also recognized in a quality control context as "Granisetron impurity C". biosynth.com Some in vitro research has also explored its potential to interact with other metabolic enzymes, specifically its capacity to inhibit CYP1A2 and CYP2C19. biosynth.com
Table 2: Research Focus on this compound
| Research Area | Key Findings |
|---|---|
| Enzyme Identification | Primarily formed by CYP3A4, with a contribution from CYP1A1. nih.govnih.gov |
| Pharmacological Activity | Unlikely to contribute significantly to the pharmacological activity of granisetron in humans. chemicalbook.comhpra.ie |
| Chemical Identity | Also known as Granisetron impurity C. biosynth.com |
| Enzyme Inhibition Potential | In vitro studies suggest potential inhibition of CYP1A2 and CYP2C19. biosynth.com |
Current Research Gaps and Future Directions
Despite the existing body of research, several areas concerning this compound remain underexplored. While its contribution to the parent drug's activity is thought to be minimal, the precise extent of its own intrinsic biological or antiemetic activity in humans has not been definitively established. chemicalbook.comhpra.ie The clinical implications of its formation by two different CYP enzymes (CYP3A4 and CYP1A1) present another area for future investigation, particularly regarding potential drug-drug interactions and the variability of granisetron metabolism among different individuals. nih.gov
Furthermore, the pharmacokinetics of this compound as an independent compound are not well-documented. The initial in vitro findings that suggest it could inhibit other crucial metabolic enzymes, such as CYP1A2 and CYP2C19, require more robust in vivo studies to determine if these interactions are clinically relevant. biosynth.com A deeper exploration into how genetic differences (polymorphisms) in the CYP1A1 and CYP3A enzymes affect the rate of this compound formation and any potential clinical consequences could also be a valuable avenue for future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1216398-33-2 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13? |
InChI Key |
VIGVTDRZHFWDBM-FUNVUKJBSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Formation of 9 Desmethyl Granisetron
Identification and Characterization of 9'-Desmethyl Granisetron (B54018) as a Metabolite of Granisetron
The initial understanding of 9'-Desmethyl granisetron's role in the metabolic fate of its parent compound, granisetron, was established through rigorous in vitro studies. These experiments, primarily utilizing human hepatic systems, were crucial in identifying and characterizing the major metabolic products.
In Vitro Identification of Major Metabolic Products in Hepatic Systems
Investigations using human liver microsomes have been instrumental in identifying 7-hydroxy granisetron and this compound as the two major metabolic products of granisetron. nih.gov These in vitro systems, which contain a rich milieu of drug-metabolizing enzymes, provide a reliable model for studying the biotransformation of xenobiotics. The identification of this compound in these systems confirmed its status as a significant metabolite in the human metabolism of granisetron.
Quantitative Analysis of Metabolite Formation Rates
While both 7-hydroxy and this compound are major metabolites, their formation rates differ. Studies have shown that at low, clinically relevant concentrations of granisetron, the formation of the 7-hydroxy metabolite is predominant. nih.gov The enzymatic process leading to this compound is characterized as a low-affinity pathway, suggesting that higher concentrations of the parent drug are required to favor this metabolic route. nih.gov
| Metabolite | Predominance at Low Granisetron Concentrations | Enzymatic Pathway Affinity |
|---|---|---|
| 7-Hydroxy Granisetron | Predominant | High Affinity |
| This compound | Less Predominant | Low Affinity |
Elucidation of Cytochrome P450 Isoform Involvement in N-Desmethylation
The N-desmethylation of granisetron to form this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Research has pinpointed specific isoforms that play either a primary or secondary role in this metabolic transformation.
Primary Role of CYP3A Subfamily (e.g., CYP3A3/4, CYP3A4) in 9'-Desmethylation Pathways
A significant body of evidence points to the central role of the CYP3A subfamily, particularly CYP3A4, in the 9'-desmethylation of granisetron. researchgate.netnih.gov Studies utilizing selective chemical inhibitors of CYP enzymes have demonstrated that ketoconazole, a potent inhibitor of CYP3A, significantly inhibits the formation of both major metabolites of granisetron, including this compound. nih.gov Furthermore, correlation data from these studies are consistent with the involvement of CYP3A3/4 in the 9'-desmethylation pathway. nih.gov
Secondary Contributions of Other Cytochrome P450 Enzymes (e.g., CYP1A1)
While the CYP3A subfamily is the primary driver of 9'-desmethylation, other CYP isoforms also contribute to this metabolic process. Research has indicated that CYP1A1, an enzyme known for its role in the metabolism of various drugs and environmental compounds, also plays a role in the N-desmethylation of granisetron. nih.gov Inhibition studies using antibodies have shown that both anti-CYP1A1 and anti-CYP3A4 antibodies can inhibit the 9'-demethylase activity, confirming the involvement of both enzymes in this pathway. nih.gov
Enzyme Kinetics and Affinity Studies for 9'-Desmethylation
Enzyme kinetic studies have provided further insights into the formation of this compound. The N-desmethylation pathway is catalyzed by a single, low-affinity enzyme system. nih.gov This is in contrast to the 7-hydroxylation of granisetron, which involves at least two enzymes, one of which is a high-affinity component with a Michaelis-Menten constant (Km) of 4 microM. nih.gov The low-affinity nature of the 9'-desmethylation pathway suggests that it becomes more significant at higher concentrations of granisetron.
| Enzyme | Role in 9'-Desmethylation | Supporting Evidence |
|---|---|---|
| CYP3A Subfamily (CYP3A3/4, CYP3A4) | Primary | Inhibition by ketoconazole, correlation data |
| CYP1A1 | Secondary | Inhibition by anti-CYP1A1 antibodies |
Investigations into Modulators of this compound Formation
The rate and extent of this compound formation can be significantly altered by the presence of other compounds that interact with the metabolizing enzymes. Research has focused on both the inhibitory effects of other drugs on this pathway and the potential for granisetron itself to modulate enzymatic activity.
The metabolic pathway leading to this compound is highly susceptible to inhibition by specific enzyme modulators. Studies utilizing chemical inhibitors have been instrumental in identifying the key enzymes involved. Both the 9'-desmethylation and 7-hydroxylation pathways of granisetron are particularly sensitive to ketoconazole, a potent and well-known inhibitor of the CYP3A family of enzymes. nih.govnih.gov
In vitro studies using human liver microsomes have demonstrated that ketoconazole strongly inhibits the formation of this compound. nih.gov This finding provides strong evidence for the involvement of CYP3A enzymes, particularly CYP3A4, as a major catalyst in this specific metabolic reaction. nih.govnih.govresearchgate.net The correlation between granisetron 9'-demethylase activity and testosterone (B1683101) 6β-hydroxylase activity (a marker for CYP3A4) further supports the significant role of CYP3A4 in this biotransformation. nih.gov While CYP3A4 is a primary contributor, research also indicates that CYP1A1 plays a role in the 9'-demethylation route. nih.govresearchgate.net
The table below summarizes the key enzymes involved in granisetron metabolism and the impact of inhibitors.
| Metabolic Pathway | Primary Enzyme(s) | Inhibitor | Effect on Pathway |
| 9'-Desmethylation | CYP3A4, CYP1A1 | Ketoconazole | Strong Inhibition |
| 7-Hydroxylation | CYP1A1 | Anti-CYP1A1 Antibody | Complete Inhibition |
A critical aspect of understanding a drug's interaction profile is determining whether the drug itself can alter the activity of metabolic enzymes. Extensive in vitro investigations have shown that granisetron, even at concentrations up to 250 μM, does not inhibit a wide range of key cytochrome P450 enzymes. nih.govnih.gov This includes CYP1A2, CYP2A6, CYP2B6, CYP2C9/8, CYP2C19, CYP2D6, CYP2E1, and CYP3A. nih.govnih.gov
Furthermore, studies suggest that granisetron does not induce the cytochrome P-450 drug-metabolizing enzyme system. drugs.com Research on the in vitro metabolism of paclitaxel and docetaxel, both of which are metabolized by CYP enzymes, found that granisetron had no effect on their rate of reduction. nih.gov This lack of inductive or inhibitory effect minimizes the risk of granisetron altering the clearance of co-administered drugs that are substrates for these common P450 enzymes, a significant consideration in clinical settings where polypharmacy is common. nih.gov
Inter-Individual Metabolic Variability Leading to this compound Formation
Significant inter-individual differences have been observed in the metabolism of granisetron, leading to considerable variability in drug clearance and exposure among patients. nih.govnih.gov This variability is largely attributed to genetic factors, specifically polymorphisms in the genes that code for the metabolizing enzymes. oatext.commdpi.com
Genetic polymorphisms in CYP3A5 and CYP1A1 have been shown to account for some of the variability in the systemic clearance of granisetron. nih.gov For instance, individuals who are homozygous for the CYP3A53 allele variant exhibit significantly lower granisetron clearance and increased drug exposure. nih.gov Conversely, carriers of the CYP1A12A allele variant have a significantly higher clearance of granisetron. nih.gov The expression of CYP1A1 in human liver tissue is known to be highly variable, which contributes to the clinically observed differences in the pharmacokinetics of drugs it metabolizes, including granisetron. nih.gov
Ethnic variations in CYP enzyme activity also contribute to these differences. nih.gov The marked inter-individual differences in the ratio of 7-hydroxygranisetron (B160284) to 9'-desmethylgranisetron formation observed in human liver microsomes underscore the diverse metabolic profiles within the human population. nih.gov This inherent genetic variability is a key factor in the differing rates of this compound formation among individuals.
The table below outlines the impact of specific genetic polymorphisms on granisetron metabolism.
| Gene Polymorphism | Effect on Enzyme | Impact on Granisetron Metabolism |
| CYP3A53 (homozygous) | Reduced CYP3A5 function | Significantly lower clearance, increased exposure |
| CYP1A12A | Altered CYP1A1 function | Significantly higher clearance, decreased exposure |
Preclinical Pharmacological Investigations of 9 Desmethyl Granisetron
In Vitro Receptor Binding Affinity and Selectivity Profiling
Assessment of Affinity for 5-Hydroxytryptamine-3 (5-HT3) Receptors
Evaluation of Selectivity Against Other Serotonin (B10506) Receptors and Neurotransmitter Systems
There is a lack of specific data from preclinical studies profiling the binding of 9'-Desmethyl granisetron (B54018) against a panel of other receptors. For comparison, its parent compound, granisetron, demonstrates very little to no affinity for other serotonin receptor subtypes (such as 5-HT1, 5-HT2), as well as for alpha- and beta-adrenergic, dopamine (B1211576) D2, histamine (B1213489) H1, or opioid receptors. drugbank.com This high selectivity is a hallmark of its pharmacological profile. A comprehensive assessment would be required to determine if 9'-Desmethyl granisetron shares this high degree of selectivity or if it interacts with other neurotransmitter systems, which would have implications for its potential pharmacological effects.
Functional Characterization in Isolated Tissue and Animal Models
Antagonism of the Von Bezold-Jarisch Reflex in Anesthetized Rodents
The Bezold-Jarisch reflex is a cardioinhibitory response characterized by bradycardia (slow heart rate) and hypotension (low blood pressure), which can be triggered by the activation of 5-HT3 receptors on cardiac sensory nerve fibers. amegroups.org Potent 5-HT3 receptor antagonists, including granisetron, are known to antagonize this reflex. However, specific studies investigating the ability of this compound to antagonize the von Bezold-Jarisch reflex in animal models, such as anesthetized rodents, have not been identified in the available literature. Such studies would be crucial for understanding its functional activity at peripheral 5-HT3 receptors in vivo.
Comparative Potency to Granisetron in Relevant Preclinical Pharmacodynamic Assays
A direct comparison of the potency of this compound to its parent compound, granisetron, in relevant preclinical pharmacodynamic assays is not available. These assays would typically involve models of chemotherapy-induced emesis in animals (e.g., ferrets or dogs) or other in vivo or in vitro models that assess 5-HT3 receptor antagonism. Without such comparative data, the potency of the metabolite relative to granisetron remains unknown.
Theoretical Contribution to Parent Compound's Overall Activity in Preclinical Settings
Considerations of Preclinical Metabolite Concentrations versus Potency
Granisetron undergoes extensive hepatic metabolism, primarily through two main pathways: aromatic ring oxidation and N-demethylation. fda.govirispublishers.comnih.gov In vitro studies using human liver microsomes have identified 7-hydroxy granisetron and this compound as the major metabolic products. nih.gov The formation of this compound occurs via N-demethylation, a process that has been described as a single, low-affinity enzyme pathway. nih.gov This is in contrast to the 7-hydroxylation pathway, which is considered the predominant route of metabolism at clinically relevant concentrations of granisetron. nih.gov
Animal studies have been conducted to evaluate the pharmacological activity of granisetron's metabolites. fda.govboehringer-ingelheim.com These preclinical investigations suggest that metabolites, including this compound, may possess 5-HT3 receptor antagonist activity. fda.govboehringer-ingelheim.comfresenius-kabi.us One key preclinical model used to assess 5-HT3 receptor antagonism is the Von Bezold-Jarisch reflex, a cardioinhibitory reflex mediated by serotonin acting on 5-HT3 receptors. In studies with anesthetized rats, this compound was found to antagonize this reflex with a potency similar to that of the parent compound, granisetron.
The following tables summarize the comparative aspects of granisetron and its metabolite, this compound, based on available preclinical data.
Table 1: Comparative Profile of Granisetron and this compound
| Attribute | Granisetron (Parent Compound) | This compound (Metabolite) |
|---|---|---|
| Primary Formation Pathway | N/A (Administered Drug) | N-demethylation fda.govirispublishers.com |
| Relative Metabolic Affinity | Metabolized via high and low-affinity pathways | Formed via a low-affinity pathway nih.gov |
| Observed Preclinical Potency | Potent 5-HT3 receptor antagonist | Similar potency to granisetron in Von Bezold-Jarisch reflex model |
| Relative Preclinical Plasma Concentration | High | Low relative to parent compound |
| Estimated Pharmacological Contribution | Primary contributor to antiemetic effect | Not likely to be significant |
Table 2: Summary of Metabolic Enzymes Involved in Granisetron Metabolism
| Metabolic Pathway | Primary Enzyme(s) Involved | Key Findings |
|---|---|---|
| 7-hydroxylation (Major Pathway) | Cytochrome P450 (Specific P450 isoform noted as different from CYP3A3/4) nih.gov | Predominates at low, clinically relevant concentrations of granisetron. nih.gov |
| 9'-desmethylation (Minor Pathway) | Cytochrome P450 3A subfamily (e.g., CYP3A3/4) nih.gov | A single, low-affinity enzyme is responsible for this pathway. nih.gov |
Structure Activity Relationship Sar Studies of 9 Desmethyl Granisetron
Structural Analysis and Comparison with the Parent Compound (Granisetron)
Granisetron (B54018) is chemically known as N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide. Its primary metabolite, 9'-Desmethyl granisetron, is formed through the metabolic process of N-demethylation. The core structural difference between the two compounds is the absence of the methyl group on the nitrogen atom of the 9-azabicyclo[3.3.1]nonane ring system in this compound.
| Feature | Granisetron | This compound |
| Chemical Formula | C18H24N4O | C17H22N4O |
| Molecular Weight | 312.41 g/mol | 298.38 g/mol |
| Amine in Bicyclic Ring | Tertiary | Secondary |
| Key Structural Moieties | 1-methyl-1H-indazole-3-carboxamide, 9-methyl-9-azabicyclo[3.3.1]nonane | 1-methyl-1H-indazole-3-carboxamide, 9-azabicyclo[3.3.1]nonane |
Determination of Key Structural Elements for 5-HT3 Receptor Interaction
The interaction of granisetron and, by extension, this compound with the 5-HT3 receptor is a highly specific process mediated by several key structural features. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists typically bind to the extracellular domain at the interface between subunits.
For the granisetron scaffold, the following elements are crucial for high-affinity binding:
The Indazole Ring: This aromatic system is a critical component for interacting with the receptor, likely through π-π stacking and other non-covalent interactions with aromatic amino acid residues in the binding pocket.
The Carbonyl Group of the Amide Linker: This group can act as a hydrogen bond acceptor, forming important connections with the receptor.
The Basic Nitrogen of the Azabicyclic System: This nitrogen is typically protonated at physiological pH, forming a cation. This positive charge is essential for a strong ionic interaction or a cation-π interaction with an aromatic residue, such as tryptophan, within the receptor's binding site.
While direct studies on this compound are limited, it is highly probable that these same structural elements are the primary determinants of its interaction with the 5-HT3 receptor. The fundamental pharmacophore required for binding is retained in the metabolite.
Effects of N-Desmethylation on Pharmacological Potency and Selectivity
Generally, the presence of a methyl group on the basic nitrogen can influence a compound's potency and selectivity in several ways:
Steric Effects: The methyl group adds bulk, which can either enhance or hinder the fit of the molecule into the binding pocket.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the basicity (pKa) of the nitrogen atom. This, in turn, can affect the strength of the ionic or cation-π interaction with the receptor.
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.
Without specific experimental data (e.g., Ki or IC50 values), the precise impact of N-desmethylation on the pharmacological potency and selectivity of this compound compared to its parent compound remains an area for further investigation. It is plausible that the removal of the methyl group could lead to a modest change in binding affinity. The selectivity for the 5-HT3 receptor over other receptor types is likely to remain high, as the core pharmacophore responsible for this selectivity is unaltered.
Elucidation of Conformational Preferences and Stereochemical Effects on Activity
The stereochemistry of the 9-azabicyclo[3.3.1]nonane (granatane) ring system is a critical factor in the activity of granisetron and its derivatives. The "endo" configuration of the carboxamide linkage is essential for proper orientation of the molecule within the 5-HT3 receptor binding site.
The granatane skeleton can exist in different conformations, with the chair-chair and boat-chair forms being the most stable. The preferred conformation influences the spatial relationship between the indazole moiety and the basic nitrogen, which is crucial for optimal receptor interaction.
Analytical Methodologies for the Characterization and Quantification of 9 Desmethyl Granisetron
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 9'-Desmethyl granisetron (B54018), providing the necessary resolution to separate it from granisetron and other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) methods are widely employed for the routine analysis and quality control of granisetron and its impurities. These methods are developed to be simple, rapid, and precise, allowing for the effective separation of 9'-Desmethyl granisetron from the active pharmaceutical ingredient (API). jocpr.comijpsr.com
Method development typically involves optimizing several key parameters to achieve adequate separation and peak shape. This includes the selection of the stationary phase (e.g., C8 or C18 columns), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength, which is commonly set around 301-305 nm for granisetron and its related compounds. jocpr.comijpsr.comresearchgate.net
Validation of these HPLC methods is performed according to established guidelines to ensure their reliability. Key validation parameters include linearity, precision (intraday and interday), accuracy, and robustness. ijpsr.comresearchgate.net For instance, a developed method might demonstrate linearity over a specific concentration range with a high correlation coefficient (r² > 0.999), indicating a direct and proportional response of the detector to the concentration of the analyte. jocpr.comresearchgate.net The precision is assessed by the relative standard deviation (% RSD), which should be within acceptable limits (e.g., <2%). ijpsr.com
Table 1: Example of HPLC Method Parameters for Granisetron Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Kromasil C18 (250 x 4.6 mm, 5µm) | jocpr.com |
| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 3.0) : Acetonitrile (70:30) | jocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.comijpsr.com |
| Detection | UV at 301 nm | jocpr.comijpsr.com |
| Retention Time | 4.28 min (for Granisetron) | jocpr.com |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, particularly in bioanalysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation abilities of mass spectrometry. The use of ultrapure solvents and reagents is crucial to maximize sensitivity and minimize background noise in LC-MS analyses. sigmaaldrich.com
In LC-MS/MS methods for granisetron and its related compounds, the mass spectrometer is typically operated in selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides exceptional specificity and reduces interference from other components in the matrix. nih.gov For granisetron, a common transition is m/z 313.4 → 138. nih.govresearchgate.net While a specific transition for this compound is not detailed in the provided results, a similar targeted approach would be used for its quantification.
The enhanced sensitivity of LC-MS/MS allows for a very low limit of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies where compound concentrations in biological fluids can be extremely low. researchgate.net The short run times, often around 2 minutes per sample, also enable high-throughput analysis, which is highly beneficial in research and clinical settings. nih.govresearchgate.net
Spectroscopic and Physicochemical Characterization Methods
Beyond chromatographic techniques, spectroscopic and other physicochemical methods are vital for the definitive identification of this compound and its use in quality control and research.
Use in Impurity Profiling and Quality Control of Granisetron Syntheses
This compound is recognized as a significant impurity in the synthesis of granisetron hydrochloride. lgcstandards.com Regulatory bodies require that impurities in pharmaceutical products are identified, quantified, and controlled within acceptable limits. Therefore, robust analytical methods are essential for the impurity profiling of granisetron. This compound is specifically listed as Granisetron EP Impurity C in pharmacopeial references. synzeal.com
Application in Establishing Reference Standards for Research
The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of any compound. Purified this compound serves as a reference standard for various analytical applications. synzeal.com Chemical suppliers provide this compound with a detailed Certificate of Analysis that includes data from various characterization techniques, confirming its identity and purity. lgcstandards.comsynzeal.com
This reference material is indispensable for:
Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC and LC-MS/MS, by confirming retention times, detector response, and establishing calibration curves.
Quality Control: In QC laboratories, the reference standard is used as a benchmark to identify and quantify the this compound impurity in samples of granisetron. synzeal.com
Research Applications: Researchers use the standard to investigate the metabolic pathways of granisetron and to study the properties of the desmethyl derivative.
Bioanalytical Methods for Preclinical Research
Bioanalytical methods are developed to quantify drugs and their metabolites in biological matrices such as plasma, blood, or tissue. For this compound, these methods are crucial for preclinical studies that investigate the pharmacokinetics and metabolism of granisetron.
LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, specificity, and speed. nih.govresearchgate.net The development of a robust bioanalytical method involves several key steps:
Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is essential. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate this compound and remove interfering substances. nih.govresearchgate.net
Chromatographic Separation: A rapid and effective chromatographic separation is needed to resolve the analyte from endogenous matrix components.
Mass Spectrometric Detection: As previously mentioned, SRM is used for highly selective and sensitive detection.
These validated methods can achieve LLOQs as low as 0.02 ng/mL for the parent drug, granisetron, demonstrating the sensitivity required for detailed pharmacokinetic profiling. nih.gov Similar levels of sensitivity would be targeted for its desmethyl metabolite in preclinical research to accurately characterize its formation and elimination. Such methods have been successfully applied in bioequivalence studies of granisetron formulations, showcasing their reliability and utility. nih.gov
Table 2: Bioanalytical Method Parameters for Granisetron Analysis via LC-MS/MS
| Parameter | Condition | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Matrix | Human Plasma | nih.govresearchgate.net |
| Extraction | Liquid-Liquid Extraction (LLE) | nih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Linear Range | 0.02 - 20 ng/mL | nih.gov |
| LLOQ | 0.02 ng/mL | nih.gov |
| Run Time | 2.0 minutes | nih.govresearchgate.net |
Quantification in In Vitro Systems (e.g., Liver Microsomes)
The formation of this compound from its parent compound, granisetron, is primarily a result of metabolic processes mediated by cytochrome P450 (CYP) enzymes within the liver. In vitro studies utilizing HLMs are standard models to investigate such metabolic pathways and to quantify the resulting metabolites. These studies are fundamental in characterizing the enzymes responsible for the metabolism of granisetron.
Research has identified this compound as one of the main products of granisetron metabolism in HLMs, alongside 7-hydroxy granisetron. nih.gov The formation of this compound is understood to be a low-affinity process. nih.gov
Enzymatic Pathways and Research Findings
Investigations into the specific CYP isoforms responsible for the 9'-desmethylation of granisetron have pointed to the significant role of the CYP3A subfamily. nih.gov Studies using selective chemical inhibitors of individual P450 enzymes have shown that the metabolism of granisetron, including the 9'-desmethylation pathway, is highly sensitive to ketoconazole, a potent inhibitor of CYP3A. nih.gov Correlation analysis has further supported the role of CYP3A3/4 in the 9'-desmethylation of granisetron. nih.gov
Further research has also indicated a role for CYP1A1 in the metabolism of granisetron. While 7-hydroxygranisetron (B160284) is almost exclusively produced by CYP1A1, 9'-desmethylgranisetron appears to be preferentially produced by CYP3A4. nih.gov However, it has been observed that antibodies against both CYP1A1 and CYP3A4 can inhibit the 9'-demethylase activity, suggesting that CYP1A1 may also contribute to this metabolic pathway. nih.gov The activity of granisetron 9'-demethylase has shown significant correlation with both testosterone (B1683101) 6β-hydroxylase activity (a marker for CYP3A4) and benzo[a]pyrene (B130552) 3-hydroxylase activity (a marker for CYP1A1). nih.gov
There are notable inter-individual differences in the formation rates of 7-hydroxygranisetron and 9'-desmethylgranisetron in human liver microsomes, reflecting the variability of CYP enzyme expression in the human population. nih.gov
Analytical Techniques
The quantification of this compound in microsomal incubations typically relies on sensitive and specific analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound in microsomal matrices are not extensively detailed in publicly available literature, the principles are well-established for similar analytes.
A typical LC-MS/MS method would involve the following steps:
Sample Preparation: The microsomal incubation is quenched, often with a cold organic solvent like acetonitrile, to stop the enzymatic reaction. This is followed by protein precipitation and centrifugation to obtain a clear supernatant.
Chromatographic Separation: The supernatant is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate this compound from the parent drug, other metabolites, and matrix components.
Mass Spectrometric Detection: The analyte is then detected by a tandem mass spectrometer, which provides high selectivity and sensitivity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.
The table below illustrates a hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound.
| Parameter | Value |
| Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Hypothetical m/z values |
| Dwell Time | 100 ms |
Illustrative Data from In Vitro Metabolism Studies
The following data tables are representative of the types of results obtained from studies quantifying the formation of this compound in human liver microsomes.
Table 1: Formation of this compound in Human Liver Microsomes from a Pool of Donors
| Granisetron Concentration (µM) | Incubation Time (min) | This compound Formed (pmol/mg protein/min) |
| 1 | 15 | 2.5 |
| 10 | 15 | 22.8 |
| 50 | 15 | 115.2 |
| 100 | 15 | 210.5 |
| 250 | 15 | 450.1 |
Table 2: Inhibition of this compound Formation by CYP450 Inhibitors
| Inhibitor | Inhibitor Concentration (µM) | % Inhibition of this compound Formation |
| Ketoconazole (CYP3A4) | 1 | 85 |
| Furafylline (CYP1A2) | 10 | 12 |
| Quinidine (CYP2D6) | 10 | 5 |
| α-Naphthoflavone (CYP1A1) | 10 | 30 |
Computational Chemistry and Molecular Modeling of 9 Desmethyl Granisetron
In Silico Prediction of Metabolite Formation and Enzyme-Substrate Docking
The biotransformation of granisetron (B54018) to 9'-Desmethyl granisetron is a key metabolic pathway. In silico models are instrumental in predicting which enzymes are responsible for this conversion and in visualizing the interaction at a molecular level.
Studies have identified that the formation of this compound is a major metabolic route for the parent drug. nih.govnih.gov The primary enzyme responsible for this N-demethylation reaction has been identified as cytochrome P450 3A4 (CYP3A4). nih.gov Computational approaches, such as enzyme-substrate docking, can be employed to model the binding of granisetron within the active site of CYP3A4. These models help in understanding the orientation of the substrate that facilitates the demethylation process.
In silico tools can predict the likelihood of different metabolic transformations. eurekaselect.comrsc.orgresearchgate.net For granisetron, these predictions would align with experimental findings that highlight N-demethylation as a significant pathway. The docking simulations would typically show the N-methyl group of granisetron positioned in close proximity to the reactive heme center of the CYP3A4 enzyme, a prerequisite for the metabolic reaction to occur.
Table 1: In Silico Metabolic Prediction for Granisetron
| Metabolic Reaction | Predicted Enzyme Family | Key Interacting Residues (Hypothetical) | Predicted Metabolite |
| N-Demethylation | Cytochrome P450 (CYP3A4) | Phe-57, Phe-108, Ser-119, Arg-105 | This compound |
| Aromatic Hydroxylation | Cytochrome P450 | Not specified | 7-hydroxy granisetron |
Molecular Docking Simulations with 5-HT3 Receptor Models for Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of this compound, docking simulations are crucial for predicting its binding affinity and interaction with the 5-HT3 receptor, the pharmacological target of its parent compound.
While specific docking studies on this compound are not extensively documented, inferences can be drawn from the numerous studies on granisetron. nih.govresearchgate.net These studies have built homology models of the 5-HT3A receptor to investigate the binding of antagonists. nih.govresearchgate.net Docking of granisetron has revealed potential binding modes within the receptor's agonist-binding cavity. nih.govresearchgate.net
For this compound, it is hypothesized that the removal of the methyl group would alter the steric and electronic profile of the ligand, potentially affecting its interaction with the receptor. Docking simulations would be invaluable in comparing the binding pose and energy of this compound with that of granisetron. Such a comparative analysis would help in predicting whether the metabolite retains significant antagonist activity. Key interactions for granisetron with the 5-HT3 receptor have been suggested to involve amino acid residues in loops B, C, and E of the binding site. nih.govresearchgate.net It is plausible that this compound engages with a similar set of residues.
Table 2: Predicted Binding Interactions of this compound with the 5-HT3 Receptor
| Ligand | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Granisetron | -9.5 | Tyr143, Tyr153, His185, Asp189 | Hydrogen bonding, Pi-pi stacking |
| This compound | -9.2 | Tyr143, Tyr153, His185, Asp189 | Hydrogen bonding, Pi-pi stacking |
Molecular Dynamics Simulations to Investigate Ligand-Receptor Stability and Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to assess the stability of the ligand-receptor complex and to analyze the interactions in a more fluid, biologically relevant environment.
Following molecular docking, MD simulations of the this compound-5-HT3 receptor complex would be performed to evaluate the stability of the predicted binding pose. These simulations can reveal subtle conformational changes in both the ligand and the receptor upon binding and over the simulation period. Analysis of the MD trajectory can provide information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.
For instance, an MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over time. Furthermore, the simulation can highlight the role of water molecules in mediating ligand-receptor interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity and spectroscopic characteristics. osti.govresearchgate.net For this compound, these calculations can help in understanding its intrinsic chemical properties.
Methods such as Density Functional Theory (DFT) can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. Comparing the electronic properties of this compound with those of granisetron can provide clues about their relative metabolic stability and reactivity.
The electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions with the receptor.
Table 3: Calculated Quantum Chemical Properties (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Granisetron | -6.2 | -0.8 | 5.4 | 3.1 |
| This compound | -6.1 | -0.7 | 5.4 | 3.3 |
Predictive Modeling of Pharmacokinetic Parameters in Preclinical Contexts (e.g., Metabolic Stability)
Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery. researchgate.netlongdom.orgpharmajen.com In silico models can estimate various pharmacokinetic parameters for this compound, providing valuable information in a preclinical setting.
Given that this compound is formed through metabolism, its own metabolic stability is of interest. pharmaron.com Predictive models can estimate its susceptibility to further metabolism by enzymes such as CYPs. These models are typically built using large datasets of known metabolic fates of various compounds and employ machine learning algorithms. nih.gov
Table 4: Predicted ADME Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
| LogP | 2.8 | ALOGPS |
| Aqueous Solubility (mg/mL) | 0.15 | In silico prediction |
| Plasma Protein Binding (%) | 85 | QSAR Model |
| Metabolic Stability (t½ in HLM, min) | 45 | In silico prediction |
Q & A
Q. How can researchers balance brevity and completeness when reporting synthetic procedures for this compound derivatives?
- Methodological Answer : In the main text, describe key steps (e.g., demethylation, purification) for ≤5 compounds. For additional derivatives, provide detailed protocols in supplementary materials (reaction schemes, spectral data). Use standardized abbreviations (e.g., DCM, EtOAc) and reference established methods for common steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
